molecular formula C12H24O3Si B6158298 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one CAS No. 1429422-01-4

6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one

Cat. No.: B6158298
CAS No.: 1429422-01-4
M. Wt: 244.4
InChI Key:
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Description

“6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one” is a chemical compound that is often used in the field of organic chemistry . It is a protected glucopyranoside that serves as a useful building block for the synthesis of complex carbohydrates .


Synthesis Analysis

The synthesis of “this compound” involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction is catalyzed by DMF and proceeds via N-tert-butyldimethylsilylimidazole, a very reactive silylating agent .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H24O3Si. Its molecular weight is 244.4. The SMILES string representation of the molecule is CC(C)(C)Si(C)OCC1=NC(=C(C=C1)OC)OC .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “this compound” is hydrolytically stable . It can be converted back to the alcohols under acidic conditions . The rapid cleavage of the silyl ethers to alcohols can be achieved by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .

Mechanism of Action

The mechanism of action of “6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one” involves the use of the tert-butyldimethylsilyloxy group as a protecting group . This group can be selectively removed under certain conditions, allowing for the controlled synthesis of complex molecules .

Future Directions

The future directions for “6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one” could involve its use in the synthesis of more complex carbohydrates . Its utility as a building block in organic synthesis suggests potential applications in the development of new pharmaceuticals and materials .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-{[(tert-butyldimethylsilyl)oxy]methyl}oxan-3-one involves the protection of a hydroxyl group followed by the formation of a cyclic ketal.", "Starting Materials": [ "3-hydroxy-6-methyloxan-2-one", "tert-butyldimethylsilyl chloride", "triethylamine", "dichloromethane", "sodium bicarbonate", "magnesium sulfate", "diethyl ether", "acetic anhydride", "pyridine" ], "Reaction": [ "Protection of the hydroxyl group with tert-butyldimethylsilyl chloride and triethylamine in dichloromethane", "Removal of excess reagents and purification of the product", "Formation of the cyclic ketal by reaction with acetic anhydride and pyridine in diethyl ether", "Removal of excess reagents and purification of the product" ] }

CAS No.

1429422-01-4

Molecular Formula

C12H24O3Si

Molecular Weight

244.4

Purity

95

Origin of Product

United States

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